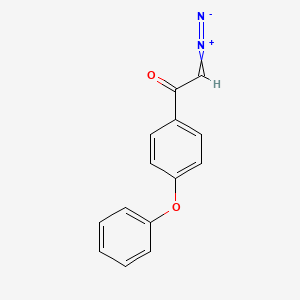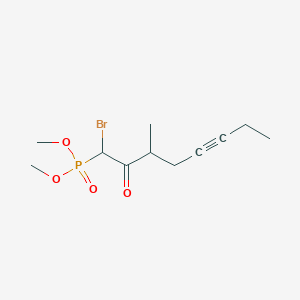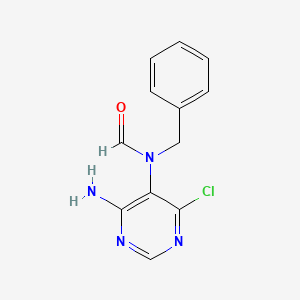
Undec-2-enoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-2-enoic anhydride is an organic compound belonging to the class of anhydrides. It is derived from undec-2-enoic acid, which is an unsaturated fatty acid. This compound is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain, making it an α,β-unsaturated anhydride. The unique structure of this compound imparts specific chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-2-enoic anhydride can be synthesized through several methods. One common approach involves the dehydration of undec-2-enoic acid using acetic anhydride or other dehydrating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the removal of water and promote the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale dehydration processes. These processes utilize continuous flow reactors to ensure efficient conversion of undec-2-enoic acid to its anhydride form. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Undec-2-enoic anhydride undergoes various chemical reactions, including:
Oxidation: The double bond in the anhydride can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated anhydrides.
Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alcohols or amines can react with the anhydride group under mild conditions to form esters or amides.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated anhydrides
Substitution: Esters, amides
Scientific Research Applications
Undec-2-enoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on various biological targets.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undec-2-enoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Undec-2-enoic acid: The parent compound from which undec-2-enoic anhydride is derived.
Undec-10-ynoic acid: Another unsaturated fatty acid with a triple bond at the tenth carbon atom.
Dec-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its anhydride functional group and the presence of a double bond at the second carbon atom. This combination of features imparts specific reactivity and chemical properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
90539-51-8 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
undec-2-enoyl undec-2-enoate |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
WGDCVXJTDWDOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


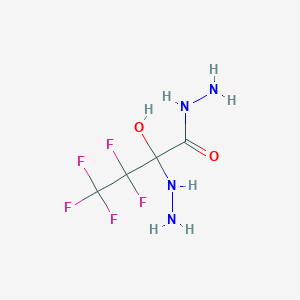
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
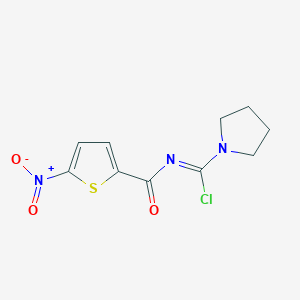
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
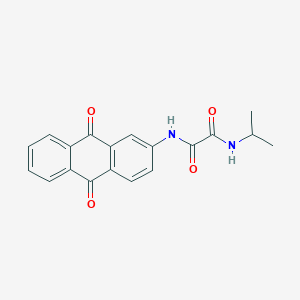
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
